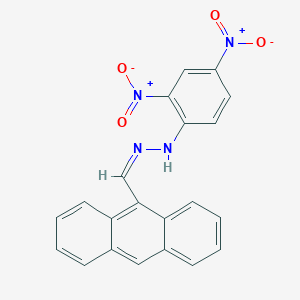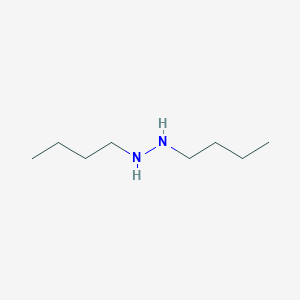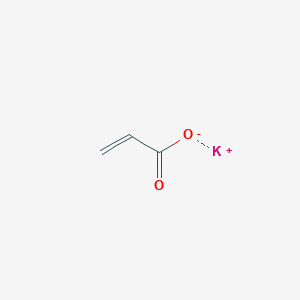
Potassium acrylate
Übersicht
Beschreibung
Potassium acrylate is a potassium salt of polyacrylic acid with the chemical formula [−CH 2 −CH(CO 2 K)−] n . It is a type of superabsorbent polymer that can absorb hundreds of times its original weight in purified water . It is used in analytical methods to measure the effectiveness of other agents and can be used to produce carboxylate, coordination complex, and hydroxide solution .
Synthesis Analysis
Acrylates, including potassium acrylate, are made from acrylate monomer, which usually comprises esters containing vinyl groups . The properties of an acrylate copolymer can be modified by adjusting the ratios of other acrylates during synthesis . Poly(potassium acrylate), P(KA), and poly[acrylamide-co-(potassium acrylate)], P(Am-co-KA), have been synthesized .Molecular Structure Analysis
The molecular formula of potassium acrylate is CHKO . Its average mass is 110.153 Da and its monoisotopic mass is 109.977013 Da .Chemical Reactions Analysis
Potassium acrylate can undergo various chemical reactions. For instance, poly(potassium acrylate), P(KA), and poly[acrylamide-co-(potassium acrylate)], P(Am-co-KA), can be degraded via chemical and biological processes .Physical And Chemical Properties Analysis
Potassium acrylate has varied physical properties and ease of synthesis . It is sought after specifically for coatings, adhesives, sealants, and elastomers (CASE) applications because of its stability, high heat resistance, excellent weathering, low-temperature performance .Wissenschaftliche Forschungsanwendungen
Hydrogel Formation
Potassium acrylate is used in the formation of hydrogels. A photo-polymerization route is used to obtain potassium acrylate-co-acrylamide hydrogels with enhanced mechanical properties, well-defined microstructures in the dry state, and unique meso- and macrostructures in the hydrated state . These hydrogels have applications in various fields such as drug delivery, tissue engineering, and wound dressing.
Diapers and Absorbent Products
Potassium acrylate is known for its super-absorbency property. This makes it an ideal material for use in diapers and other absorbent products . It can absorb and retain large amounts of a liquid relative to its own mass, which is crucial in these applications.
Cosmetics
In the cosmetics industry, potassium acrylate is used due to its ability to form a film when applied to the skin. This film can provide a smooth feel to the skin and can also help to hold other ingredients in place .
Orthopedics
Potassium acrylate is used in orthopedics, specifically in bone cements. It provides the cement with the necessary mechanical strength and stability .
Paints and Coatings
Potassium acrylate is used in paints and coatings due to its excellent adhesive properties. It helps the paint or coating to adhere well to the surface it is applied to .
Textiles
In the textile industry, potassium acrylate is used as a sizing agent. It helps to strengthen the yarn, making it easier to weave .
Rubber Modification
Potassium acrylate is used in the modification of rubber, specifically nitrile-butadiene rubber. It enhances the water swelling properties of the rubber, making it more suitable for certain applications .
Biomedical Applications
Apart from orthopedics, potassium acrylate has other biomedical applications. For instance, it is used in the manufacturing of contact lenses due to its hydrogel-forming properties .
Wirkmechanismus
Target of Action
Potassium acrylate, a potassium salt of polyacrylic acid, is a type of superabsorbent polymer . Its primary targets are the water molecules in its environment . It can absorb hundreds of times its original weight in purified water . This property makes it a valuable tool in agriculture, where it is used as a water-retaining agent .
Mode of Action
Potassium acrylate works similarly to a sponge under the soil surface . It is composed of a set of polymeric chains, which are linked together chemically to form a water-insoluble matrix . This matrix gently attracts and holds water molecules . The immense size and weight of its molecular structure allow each potassium acrylate granule to absorb purified water of over 500 times its dry weight .
Biochemical Pathways
It is known that microorganisms and enzymes can attack the chemical structure of acrylic polymers . More research is needed to fully understand the biochemical reactions that could account for the biodegradation of potassium acrylate .
Pharmacokinetics
It is known that potassium acrylate can degrade effectively via chemical and biological processes . More research is needed to understand the ADME properties of potassium acrylate and their impact on its bioavailability.
Result of Action
The result of potassium acrylate’s action is the creation of a healthy microenvironment in the plant root zone . It can maximize plant growth by reducing plant stress, leading to faster germination, quicker emergence of seeds, consistent growth, and higher, better-quality yields of edibles with less water and fewer inputs .
Action Environment
The action of potassium acrylate is influenced by environmental factors. For instance, it can absorb and release soil nutrients, water-soluble fertilizer, and chemicals much in the same manner as water . This suggests that the soil composition and the presence of certain chemicals can influence the action, efficacy, and stability of potassium acrylate . Furthermore, it has been suggested that the thermo-oxidation of hydrogen peroxide could be applied for a larger scale of superabsorbent waste management .
Safety and Hazards
Potassium acrylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Potassium acrylate has potential applications in agriculture where it can provide drought resistance to crops, act as reservoirs for critical nutrients, function as seed coating agents, and improve transplantation success rate . It has been suggested that it can be used to enhance plant growth by providing water and nutrients right at the root zone of plants, thus reducing wastage and has shown to reduce fertilizer use by 15–30% .
Eigenschaften
IUPAC Name |
potassium;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBIJGNKOJGGCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883096 | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium acrylate | |
CAS RN |
10192-85-5, 25608-12-2 | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyacrylic acid, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, homopolymer, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of potassium acrylate?
A1: The molecular formula of potassium acrylate is C3H3KO2. It has a molecular weight of 128.17 g/mol.
Q2: What spectroscopic techniques are used to characterize potassium acrylate?
A2: Fourier transform infrared (FTIR) spectroscopy is commonly employed to identify the functional groups present in potassium acrylate. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, can provide detailed structural information about the compound. [, , ]
Q3: How does potassium acrylate contribute to the properties of superabsorbent polymers?
A3: Potassium acrylate, when copolymerized with other monomers like acrylamide, forms a network capable of absorbing and retaining large amounts of water. The presence of potassium ions enhances the hydrophilic nature of the polymer, contributing to its superabsorbent properties. [, , ]
Q4: How does the presence of salts affect the water absorption capacity of potassium acrylate-based hydrogels?
A4: The water absorption capacity of potassium acrylate-based hydrogels is significantly reduced in the presence of salts, particularly divalent cations like Ca2+ and Mg2+. This is attributed to the ionic interactions between the charged groups in the polymer network and the dissolved ions, which decrease the osmotic pressure difference driving water absorption. [, , ]
Q5: How does the crosslinking density influence the properties of potassium acrylate hydrogels?
A5: Increasing the crosslinking density generally results in hydrogels with higher mechanical strength but lower swelling capacity. This is because a higher crosslinking density creates a tighter polymer network with less space for water molecules to occupy. [, ]
Q6: What factors influence the thermal stability of potassium acrylate-based polymers?
A6: The thermal stability of potassium acrylate-based polymers is influenced by factors such as the degree of crosslinking, the presence of other comonomers, and the incorporation of fillers. Generally, these polymers exhibit good thermal stability up to temperatures around 400°C. [, ]
Q7: What are the main applications of potassium acrylate?
A7: Potassium acrylate is a key component in the production of superabsorbent polymers (SAPs), widely utilized in agriculture, hygiene products, and various industrial applications. In agriculture, SAPs enhance soil water retention, improve plant growth, and reduce irrigation frequency. [, , , , , , ]
Q8: How can potassium acrylate-based hydrogels be utilized for controlled drug release?
A8: Potassium acrylate-based hydrogels can encapsulate drug molecules within their network. By controlling the crosslinking density and incorporating specific functional groups, the release rate of the drug can be tailored for desired applications. []
Q9: Can potassium acrylate be used to remove heavy metal ions from aqueous solutions?
A9: Yes, potassium acrylate-based hydrogels demonstrate potential for removing heavy metal ions from aqueous solutions. The negatively charged carboxylate groups in the polymer can bind to positively charged metal ions, effectively removing them from the solution. []
Q10: What is the environmental impact of potassium acrylate-based polymers?
A10: While generally considered non-toxic, the accumulation of non-biodegradable potassium acrylate-based polymers in the environment raises concerns. Research is ongoing to develop biodegradable alternatives and efficient degradation methods to mitigate these environmental concerns. []
Q11: What methods are being explored for the degradation of potassium acrylate polymers?
A11: Both chemical and biological degradation methods are being explored for breaking down potassium acrylate polymers. Chemical methods include oxidation using hydrogen peroxide, while biological methods utilize enzymes or microorganisms capable of degrading the polymer chains. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


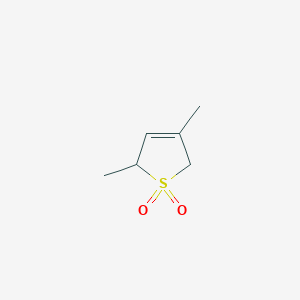

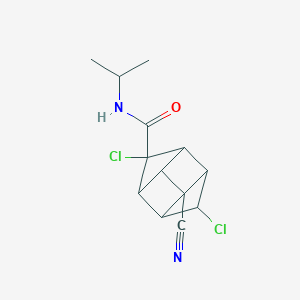

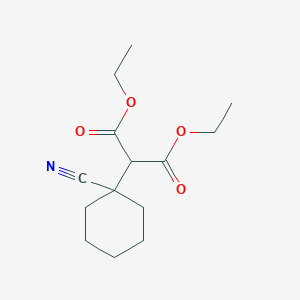
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
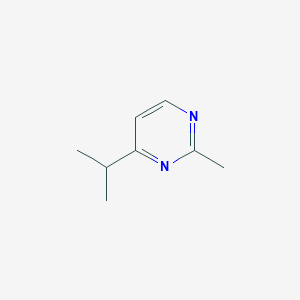
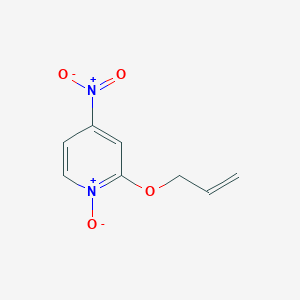
![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
